molecular formula C25H27N3O3 B6078100 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide

3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide

Cat. No. B6078100
M. Wt: 417.5 g/mol
InChI Key: NWMACXFGCSXKEN-UHFFFAOYSA-N
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Description

3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in various types of cancer. MLN8054 has been investigated for its potential use as an anti-cancer agent.

Mechanism of Action

3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide inhibits the activity of Aurora A kinase, which is involved in cell division. Inhibition of Aurora A kinase leads to defects in spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. Additionally, 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is its specificity for Aurora A kinase, which reduces the likelihood of off-target effects. However, one limitation of 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

For the study of 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide include investigating its potential use in combination with other anti-cancer agents, as well as exploring its effectiveness in different types of cancer. Additionally, further research is needed to optimize the dosing and delivery of 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide for maximum efficacy.

Synthesis Methods

The synthesis of 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide involves several steps. The first step involves the reaction of 3-isoquinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidinylcarbonyl intermediate. The intermediate is then reacted with N-(3-methoxyphenyl)propanamide to form 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide.

Scientific Research Applications

3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and ovarian cancer cells. 3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has also been investigated for its potential use in combination with other anti-cancer agents.

properties

IUPAC Name

3-[1-(isoquinoline-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-31-22-8-4-7-21(16-22)27-24(29)10-9-18-11-13-28(14-12-18)25(30)23-15-19-5-2-3-6-20(19)17-26-23/h2-8,15-18H,9-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMACXFGCSXKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide

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